4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S2/c1-17-15-18(2)22-21(16-17)32-24(25-22)27-13-11-26(12-14-27)23(29)19-5-7-20(8-6-19)33(30,31)28-9-3-4-10-28/h5-8,15-16H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSIEFXCHZZSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic routes may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the pyrrolidine-1-sulfonyl group and the piperazin-1-yl group can be done through nucleophilic substitution reactions, often using reagents like sulfonyl chlorides and piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfonyl chlorides, piperazine derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole exhibit significant anticancer activity. A study involving various benzothiazole derivatives demonstrated their efficacy against several cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
The synthesized compounds showed moderate to potent inhibition of cell proliferation, suggesting that this compound may serve as a promising lead in anticancer drug development .
Neuropharmacological Applications
In addition to its anticancer properties, the compound has been studied for its potential neuropharmacological effects. Research indicates that similar benzothiazole derivatives can act as metabotropic glutamate receptor agonists. This action may provide therapeutic benefits in treating neurological disorders such as anxiety and depression .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties. Studies have shown that benzothiazole and piperazine derivatives exhibit significant activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These findings indicate that the presence of both benzothiazole and piperazine enhances antimicrobial efficacy.
Case Studies and Research Findings
- Anticancer Screening : A library of novel benzothiazole-piperazine hybrids was synthesized and evaluated for antiproliferative activity against multiple cancer cell lines. The results indicated that many compounds exhibited significant cytotoxicity, warranting further investigation into their structural modifications for enhanced activity .
- Neuropharmacological Studies : Research focusing on the interaction of benzothiazole derivatives with glutamate receptors highlighted their potential as therapeutic agents for neurological conditions. The ability to modulate neurotransmitter systems suggests a dual role in both neuroprotection and treatment of psychiatric disorders .
- Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial properties of synthesized compounds similar to the target compound, revealing promising results against various pathogens, thus supporting its application in infectious disease treatment.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Benzothiazole Derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Uniqueness
4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4,6-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a novel derivative of benzothiazole that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by the following components:
- A benzothiazole core, which is known for its pharmacological properties.
- A piperazine ring which often contributes to the bioactivity of compounds.
- A pyrrolidine sulfonamide group that enhances solubility and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
| Cell Line | Log GI50 Value | Type of Cancer |
|---|---|---|
| CCRF-SB | -5.48 | Acute B-lymphoblastic leukemia |
| DU-145 | -5.50 | Prostate cancer |
| HepG2 | -5.51 | Liver cancer |
| MCF-7 | -5.56 | Breast cancer |
| HCT-116 | -5.49 | Colorectal cancer |
These values indicate that the compound exhibits strong inhibitory effects on cell proliferation at low concentrations, comparable to established chemotherapeutic agents like 5-fluorouracil .
The mechanisms underlying the anticancer activity of this compound appear to involve:
- Induction of apoptosis in cancer cells through cell cycle arrest.
- Activation of procaspase-3 , leading to programmed cell death.
- Inhibition of specific signaling pathways critical for tumor growth and survival.
In vitro studies have shown that treatment with this compound results in increased levels of apoptotic markers in various cancer cell lines .
Study 1: Anticancer Activity Evaluation
In a study conducted by Al-Soud et al., several benzothiazole derivatives were synthesized and tested for their antiproliferative effects against multiple human-derived cancer cell lines. The compound demonstrated a CC50 (concentration causing 50% cell death) value of approximately 8 µM against DU-145 cells, indicating significant anticancer activity .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the benzothiazole scaffold could enhance biological activity. The introduction of halogen substituents on the aromatic rings increased potency against various cancer types . This finding underscores the importance of chemical structure in determining biological efficacy.
Q & A
Q. Advanced Research Focus
- Docking studies : Perform ensemble docking against crystal structures of related targets (e.g., PDB entries for PI3K or EGFR). Prioritize poses with hydrogen bonds to the benzothiazole nitrogen and sulfonyl oxygen .
- ADME prediction : Use SwissADME or pkCSM to estimate logP (target ~3.5 for blood-brain barrier penetration), solubility (≥50 µM), and CYP450 inhibition .
- Metabolic stability : Simulate Phase I metabolism (e.g., cytochrome P450-mediated oxidation) using StarDrop or MetaSite .
How can researchers design derivatives to improve solubility without compromising bioactivity?
Q. Advanced Research Focus
- Polar group incorporation : Attach hydroxyl or tertiary amine groups to the piperazine ring. For example, hydroxyethyl-piperazine derivatives show enhanced aqueous solubility (up to 2.5 mg/mL) while retaining activity .
- Prodrug strategies : Convert the benzothiazole methyl groups to phosphate esters or glycosides for pH-dependent release .
- Co-crystallization studies : Identify solvates or co-crystals with succinic acid or L-proline to improve dissolution rates .
What experimental protocols validate the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C is ideal for storage) .
- Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation using HPLC .
How do structural analogs of this compound inform its potential therapeutic applications?
Q. Advanced Research Focus
- Antimicrobial analogs : Piperazine-benzothiazole derivatives with fluoroaryl groups exhibit MIC values of 2–8 µg/mL against Acinetobacter baumannii .
- Kinase inhibition : Analogous sulfonamide-piperazine compounds show IC50 values <100 nM against VEGFR-2 .
- Neuroprotective activity : Benzothiazole-piperazine hybrids reduce oxidative stress in neuronal cells (EC50 ~10 µM) via Nrf2 pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
